molecular formula C18H13ClN2OS B2863109 (5-Chlorothiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034523-01-6

(5-Chlorothiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2863109
CAS No.: 2034523-01-6
M. Wt: 340.83
InChI Key: NUZYOOFKLUDSBZ-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for drug development.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, including methanone compounds, using microwave-assisted methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. The study highlights the efficiency of microwave irradiation in synthesizing compounds with potential therapeutic applications, suggesting that similar methodologies could apply to the synthesis and evaluation of (5-Chlorothiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone derivatives (Ravula et al., 2016).

Crystal and Molecular Structure Analysis

Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a compound with a related structure, emphasizing the importance of such analyses in understanding the properties and potential applications of complex organic compounds. This kind of structural analysis is crucial for the development of new drugs and materials with specific properties (Lakshminarayana et al., 2009).

Antimicrobial and Anticancer Activity

Research on pyrazole derivatives by Neha et al. (2013) explored their synthesis for antitubercular and anticancer activities. Such studies provide a foundation for exploring the therapeutic potential of this compound in treating infectious diseases and cancer (Neha et al., 2013).

Corrosion Inhibition

Yadav et al. (2015) investigated the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, demonstrating the potential industrial applications of similar compounds in protecting metals against corrosion. This research suggests that derivatives of this compound could also be explored for their corrosion inhibition properties (Yadav et al., 2015).

Molecular Docking and Spectroscopic Studies

Shahana and Yardily (2020) synthesized novel compounds and characterized them through spectroscopic methods, DFT, and docking studies. Their research underscores the importance of molecular docking in identifying the biological activity of new compounds, indicating potential pharmacological applications for this compound derivatives (Shahana & Yardily, 2020).

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-17-4-3-16(23-17)18(22)21-10-7-14-11-13(1-2-15(14)21)12-5-8-20-9-6-12/h1-6,8-9,11H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZYOOFKLUDSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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